3-{[(3-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-{[(3-acetylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.09502258 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Multicomponent Synthesis
This compound is utilized in multicomponent synthesis processes to create complex molecular structures. For instance, it has been involved in the Ugi-5-centre-4-component reaction (U-5C-4CR) to produce polysubstituted cis-fused hexahydrofuro[3,2-b]pyridine derivatives. These derivatives exhibit potential for natural product-like compounds with alkaloid frameworks, showing the compound's role in facilitating synthetic access to structurally diverse molecules (Sonaglia et al., 2012).
Synthesis of Enantiopure Compounds
It serves as a precursor in the synthesis of enantiopure compounds, such as pyrrolizidinone amino acids, highlighting its importance in generating conformationally rigid dipeptide surrogates. This application is critical in exploring conformation-activity relationships of biologically active peptides, demonstrating the compound's utility in medicinal chemistry (Dietrich & Lubell, 2003).
Development of Antibiotic Analogs
The chemical is also instrumental in the preparation of 6-substituted 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates related to olivanic acids, from phosphorane. This showcases its role in antibiotic research, aiding in the development of new antibacterial agents (Bateson et al., 1985).
Exploration of Sugar Analogues
Moreover, the compound's derivatives are explored for synthesizing amino-5a-carba-deoxyhexopyranoses, underlining its potential in creating pseudo-sugar structures. These structures are significant in the study of carbohydrate analogues and their biological activities, reflecting the compound's versatility in synthetic organic chemistry (Ogawa et al., 1992).
Conformationally Constrained Dipeptide Isosteres
Finally, the compound is foundational in synthesizing conformationally constrained dipeptide isosteres. This illustrates its importance in the design of novel peptidomimetics, which are pivotal in drug discovery and development, showcasing its application in pharmaceutical research (Guarna et al., 1999).
Properties
IUPAC Name |
3-[(3-acetylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-8(18)9-3-2-4-10(7-9)17-15(19)13-11-5-6-12(22-11)14(13)16(20)21/h2-7,11-14H,1H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZERMEIHQZCSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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